molecular formula C14H8O6 B1678644 Quinalizarin CAS No. 81-61-8

Quinalizarin

Cat. No. B1678644
CAS RN: 81-61-8
M. Wt: 272.21 g/mol
InChI Key: VBHKTXLEJZIDJF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Quinalizarin has a molecular formula of C14H8O6 and a molecular weight of 272.21 g/mol . It belongs to the class of organic compounds known as hydroxyanthraquinones, which are compounds containing a hydroxyanthraquinone moiety, consisting of an anthracene bearing a quinone and a hydroxyl group .


Physical And Chemical Properties Analysis

Quinalizarin has a molar mass of 272.212 g/mol . It has a density of 1.8±0.1 g/cm3, a boiling point of 517.1±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .

Scientific Research Applications

Anti-Tumor Effects in Various Cancers

Quinalizarin has shown promising results in the treatment of several types of cancer, including lung, colorectal, nasopharyngeal, melanoma, breast, and esophageal cancers. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, in lung cancer A549 cells, quinalizarin was found to induce G0/G1 phase cell cycle arrest and apoptosis via ROS-mediated MAPK and STAT3 signaling pathways (Meng et al., 2017). Similar effects were observed in colorectal cancer cells, where quinalizarin induced apoptosis through the regulation of MAPK and STAT3 signaling pathways via ROS generation (Meng et al., 2018).

Enhancing Radiosensitivity in Cancer Cells

Quinalizarin has been found to enhance the radiosensitivity of nasopharyngeal carcinoma cells, partially by suppressing SHP-1 expression. This increased radiosensitivity was attributed to inhibition of cell viability, delayed DNA double-strand break repair, and induction of apoptosis (Pan et al., 2016).

Role in Inhibiting Kinase Activity

Quinalizarin is identified as a potent and selective inhibitor of protein kinase CK2, a key enzyme involved in various cellular processes. Its selectivity and potency make it superior to other CK2 inhibitors and suggest its potential in treating diseases where CK2 is implicated, such as neoplasia and neurodegenerative diseases (Cozza et al., 2015).

Effects on Angiogenesis

Quinalizarin has been studied for its effects on angiogenesis, the process of new blood vessel formation, which is crucial in diseases like endometriosis. It was found to inhibit vascular sprouting and reduce the vascularization of endometriotic lesions, thus indicating its role as a regulator of angiogenesis in such conditions (Feng et al., 2012).

Environmental Applications

Apart from its biomedical applications, quinalizarin has been used in environmental studies. For example, it was used in the adsorption of toxic molecules from aqueous solutions, demonstrating its potential in environmental cleanup and pollution control (Ayari et al., 2007).

Safety And Hazards

Quinalizarin is classified as having acute toxicity if swallowed and is very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment and to dispose of contents/container to an approved waste disposal plant .

Future Directions

Quinalizarin has been identified as a potential antifungal drug for the treatment of Candida albicans fungal infection in cancer patients . It has also been found to reduce icotinib resistance in human lung adenocarcinoma cell lines . These findings suggest that Quinalizarin may have potential applications in the treatment of cancer and intercurrent fungal infections .

properties

IUPAC Name

1,2,5,8-tetrahydroxyanthracene-9,10-dione
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InChI

InChI=1S/C14H8O6/c15-6-3-4-7(16)11-10(6)12(18)5-1-2-8(17)13(19)9(5)14(11)20/h1-4,15-17,19H
Source PubChem
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InChI Key

VBHKTXLEJZIDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H8O6
Source PubChem
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DSSTOX Substance ID

DTXSID4052558
Record name Quinalizarin
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Molecular Weight

272.21 g/mol
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Physical Description

Red solid with a green metallic luster; [Merck Index] Red-brown powder; [Acros Organics MSDS]
Record name Quinalizarin
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Product Name

Quinalizarin

CAS RN

81-61-8
Record name Quinalizarin
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Record name 1,2,5,8-Tetrahydroxy anthraquinone
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Record name 9,10-Anthracenedione, 1,2,5,8-tetrahydroxy-
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Record name QUINALIZARIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,370
Citations
G Cozza, M Mazzorana, E Papinutto, J Bain… - Biochemical …, 2009 - portlandpress.com
… Quinalizarin belongs to the same chemical class of … In the present study, we show that the selectivity of quinalizarin … and the functional consequences of quinalizarin binding to CK2. …
Number of citations: 179 portlandpress.com
YQ Zang, YY Feng, YH Luo… - Molecular …, 2019 - spandidos-publications.com
… investigate the apoptotic effects of quinalizarin in MCF‑7 … quinalizarin and 5‑fluorouracil. Flow cytometric analyses and western blotting were used to investigate the effects of quinalizarin …
Number of citations: 17 www.spandidos-publications.com
VY Fain, BE Zaitsev, MA Ryabov - Russian Journal of Coordination …, 2007 - Springer
… The formation of complexes with quinalizarin was found to … The diversity of the electronic absorption spectra of quinalizarin … The classification of the known quinalizarin complexes is …
Number of citations: 4 link.springer.com
L Schwind, L Nalbach, AD Zimmer, KB Kostelnik… - … et Biophysica Acta (BBA …, 2017 - Elsevier
Background Protein kinase CK2 is induced early in adipogenesis whereas later on, this kinase seems to be dispensable. Here, we have analysed how CK2 might be involved in early …
Number of citations: 12 www.sciencedirect.com
YH Luo, JQ Li, Y Zhang, JR Wang… - Drug Development …, 2019 - Wiley Online Library
… quinalizarin-induced apoptosis by regulating MAPK and STAT3 signaling pathways. In summary, quinalizarin … in human melanoma A375 cells, and quinalizarin may be used as a novel …
Number of citations: 10 onlinelibrary.wiley.com
EA Johnson, MJ Toogood - Analyst, 1954 - pubs.rsc.org
The well known method for the determination of boron with quinalizarin has been investigated, with particular reference to the concentration of the sulphuric acid that is used in the …
Number of citations: 17 pubs.rsc.org
KC Srivastava, SK Banerji - Australian Journal of Chemistry, 1967 - CSIRO Publishing
The formation of a bluish violet chelate between bivalent lead and 1,2,5,8-tetrahydroxyanthraquinone (quinalizarin) with maximum absorption at 520mμ has been studied. The chelate is …
Number of citations: 12 www.publish.csiro.au
S Mukherjee Chatterjee, CK Jain, S Singha, P Das… - ACS …, 2018 - ACS Publications
Quinalizarin (THAQ), a hydroxy-9,10-anthraquinone analogue of the family of anthracycline anticancer drugs and an inhibitor of protein kinase, was observed for its anticancer activity. …
Number of citations: 14 pubs.acs.org
F Ayari, E Srasra, M Trabelsi-Ayadi - Desalination, 2007 - Elsevier
… The purpose of this investigation was to removal quinalizarin, witch … to exchangeable cations and the quinalizarin concentration. … 3M than 2.210 4M of quinalizarin solution concentration. …
Number of citations: 40 www.sciencedirect.com
G Cozza, A Venerando, S Sarno… - BioMed Research …, 2015 - hindawi.com
… quinalizarin on a larger panel of 140 kinases we reach the conclusion that quinalizarin is one … Moreover here we show that quinalizarin is able to discriminate between the isolated CK2 …
Number of citations: 29 www.hindawi.com

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